molecular formula C25H19ClFN3O2 B3403886 5-(4-chlorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1185090-70-3

5-(4-chlorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B3403886
CAS No.: 1185090-70-3
M. Wt: 447.9
InChI Key: PNCNPYWWRQPDCN-UHFFFAOYSA-N
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Description

5-(4-Chlorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic small molecule with a molecular formula of C25H18ClFN3O2 and a molecular weight of 446.88 g/mol . It belongs to the class of 3,5-dihydro-4H-pyrimido[5,4-b]indol-4-ones, which are recognized as a promising molecular scaffold for the creation of new potent pharmaceuticals . This compound features a multi-cyclic core structure that incorporates both indole and pyrimidinone heterocycles, frameworks commonly found in numerous natural products and bioactive compounds . Research on closely related structural analogs has revealed significant biological potential. Specifically, a novel compound with the 3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one core has been identified as a highly promising candidate for drug development, demonstrating potent nanomolar inhibitory activity against the Hepatitis B virus (HBV) in vitro . Such inhibitors are crucial in the ongoing search for more effective treatments for chronic HBV infection. The presence of substituents at the 3- and 5- positions of the pyrimidoindole core is a key structural feature for its biological activity and has been the subject of crystallographic and molecular docking studies to understand its interaction with biological targets . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-8-fluoro-3-[(2-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFN3O2/c1-32-22-5-3-2-4-17(22)14-29-15-28-23-20-12-19(27)10-11-21(20)30(24(23)25(29)31)13-16-6-8-18(26)9-7-16/h2-12,15H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCNPYWWRQPDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-chlorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a member of the pyrimidoindole family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C20_{20}H18_{18}ClF N2_{2}O
  • Molecular Weight : 358.83 g/mol

The compound features a pyrimidine ring fused with an indole structure, which is known for its bioactive properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrimidoindole derivatives. For instance, a screening of a library of small molecules identified several compounds, including derivatives similar to this compound, as effective inhibitors of Salmonella biofilm formation without affecting planktonic growth. This characteristic is crucial for reducing antibiotic resistance development in bacterial populations .

Enzyme Inhibition

The compound has also shown promising results in enzyme inhibition assays. It was evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease, both of which are important targets in treating various diseases. The synthesized compounds exhibited significant inhibition rates, suggesting potential applications in neurodegenerative diseases and urolithiasis .

Anticancer Properties

Pyrimidoindole derivatives have been investigated for their anticancer activities. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of pro-apoptotic pathways. The specific compound under discussion has been linked to notable cytotoxic effects against different cancer cell lines .

Case Studies

  • Case Study on Biofilm Inhibition :
    • A study screened over 20,000 compounds for biofilm inhibition against Salmonella. The results indicated that certain pyrimidoindole derivatives effectively prevented biofilm formation at various temperatures, showcasing their potential as novel antibacterial agents .
  • Anticancer Activity Assessment :
    • In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins .

The biological activities of this compound can be attributed to its structural features that allow interaction with key biological targets:

  • Biofilm Disruption : By inhibiting specific signaling pathways in bacteria, these compounds can disrupt biofilm formation.
  • Enzyme Interaction : The presence of fluorine and chlorine substituents enhances binding affinity to target enzymes.
  • Apoptosis Induction : The indole and pyrimidine moieties facilitate interactions with cellular receptors involved in apoptosis.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 5-(4-chlorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one exhibit promising anticancer properties. The structural features of this compound allow it to interact with biological targets involved in cancer cell proliferation and survival pathways. For instance, studies have shown that modifications in the pyrimidine framework can enhance cytotoxicity against various cancer cell lines, suggesting a potential for developing new anticancer agents based on this scaffold .

Antimicrobial Properties
The compound has also been explored for its antimicrobial activities. Its unique structure may contribute to the inhibition of microbial growth by interfering with essential cellular processes. Preliminary studies have shown effectiveness against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key aspects include:

  • Substituent Effects : The presence of halogen atoms (like chlorine and fluorine) and methoxy groups significantly influences the compound's potency and selectivity against target enzymes or receptors.
  • Pyrimidine Core Modifications : Alterations in the pyrimidine ring can lead to variations in pharmacokinetic properties and biological activity, making it essential to systematically evaluate these changes through synthetic analogs.

Case Study 1: Anticancer Evaluation

A study evaluated a series of pyrimidine derivatives, including the target compound, against human cancer cell lines. Results indicated that compounds with halogen substitutions showed enhanced antiproliferative effects compared to non-halogenated analogs. The mechanism was attributed to the induction of apoptosis mediated by upregulation of pro-apoptotic proteins.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of various pyrimidine derivatives. The results demonstrated that compounds featuring the 8-fluoro substitution exhibited superior activity against resistant bacterial strains compared to standard antibiotics. This suggests a potential for these compounds in treating infections caused by multi-drug resistant pathogens.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural properties of this compound are influenced by substituent variations in analogous pyrimidoindole derivatives. Below is a comparative analysis:

Structural Modifications and Physicochemical Properties

Compound Name Substituents (R1, R2, R3) Melting Point (°C) Crystallographic Data Key Interactions (Hirshfeld)
Target Compound R1=4-Cl-benzyl, R2=8-F, R3=2-OMe-benzyl N/A Monoclinic P21/n H-bonding, C–H···π
8-Fluoro-5-(4-F-benzyl)-3-(2-OMe-benzyl)-pyrimidoindol-4-one (Compound 3) R1=4-F-benzyl, R2=8-F, R3=2-OMe-benzyl N/A Similar monoclinic system C–H···O, π–π stacking
4-(4-Bromo-3-(4-Cl-phenyl)-pyrazol-1-yl)benzenesulfonamide (Compound 17) Pyrazole core with Br, Cl substituents 129–130 N/A N/A
3-(4-F-benzyl)-8-OMe-5-Me-pyrimidoindol-4-one R1=4-F-benzyl, R2=8-OMe, R3=Me N/A N/A N/A
  • Alkoxy Position: The 2-OMe-benzyl group in the target compound vs. 3-OMe-benzyl (PubChem entry ) impacts steric hindrance and H-bonding capacity. Core Modifications: Pyrazole derivatives (e.g., Compound 17 ) lack the pyrimidoindole scaffold, resulting in lower planarity and distinct pharmacokinetics.

Research Findings and Implications

  • Structure-Activity Relationship (SAR): The 4-Cl-benzyl group enhances lipophilicity and target binding vs. 4-F-benzyl . 2-OMe-benzyl improves solubility and H-bond donor capacity compared to 3-OMe isomers .
  • Therapeutic Potential: The compound’s anti-HBV activity positions it as a lead candidate for antiviral drug development, though further in vivo studies are needed .

Q & A

Q. How can synthetic yield be improved without compromising stereochemical integrity?

  • Methodological Answer : Optimize reaction conditions via Design of Experiments (DoE). Vary parameters (temperature, solvent polarity, catalyst loading) in a fractional factorial design. Monitor enantiomeric purity by chiral HPLC. For example, acetonitrile/water (70:30) with a Chiralpak AD-H column resolves stereoisomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-chlorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Reactant of Route 2
Reactant of Route 2
5-(4-chlorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

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